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Introduction
3-O-Methyltolcapone (3-OMT) is the principal active metabolite of Tolcapone, a potent and

selective inhibitor of catechol-O-methyltransferase (COMT).[1][2] Tolcapone is utilized in the

management of Parkinson's disease, where it prevents the peripheral breakdown of levodopa,

thereby increasing its bioavailability in the central nervous system.[3] 3-O-Methyltolcapone
itself is a potent COMT inhibitor and, unlike its parent compound, is not associated with the

same risks of hepatotoxicity.[4][5] Beyond its role in dopamine metabolism, recent research has

highlighted 3-O-Methyltolcapone as a potent stabilizer of transthyretin (TTR), suggesting its

potential therapeutic application in transthyretin amyloidosis.[4][6][7] This technical guide

provides a comprehensive overview of the synthesis and chemical properties of 3-O-
Methyltolcapone.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-O-Methyltolcapone is presented

in the table below. While the pKa of 3-O-Methyltolcapone is not readily available in the

literature, the pKa of its parent compound, Tolcapone, is 4.5.[1] The methylation of the 3-

hydroxyl group in 3-O-Methyltolcapone removes the most acidic proton, suggesting a

significantly higher pKa for the metabolite.
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Property Value Reference

IUPAC Name
(4-hydroxy-3-methoxy-5-

nitrophenyl)(p-tolyl)methanone

Synonyms Ro 40-7591 [8]

CAS Number 134612-80-9 [9]

Molecular Formula C₁₅H₁₃NO₅

Molecular Weight 287.27 g/mol [8]

Appearance Yellow solid [10]

Melting Point 147 °C (for Tolcapone) [10]

Solubility Soluble in DMSO

Storage
Powder: -20°C for 3 years; In

solvent: -80°C for 1 year
[8]

Synthesis of 3-O-Methyltolcapone
The synthesis of 3-O-Methyltolcapone typically involves the selective methylation of the 3-

hydroxyl group of Tolcapone. A general synthetic approach is outlined below, based on

established methods for the synthesis of Tolcapone and standard methylation procedures.

Experimental Protocol: Synthesis of Tolcapone (Parent
Compound)
A convenient and efficient synthesis of Tolcapone has been reported starting from commercially

available 4-benzyloxy-3-methoxybenzaldehyde.[11]

Grignard Reaction: 4-benzyloxy-3-methoxybenzaldehyde is reacted with p-tolylmagnesium

bromide in an appropriate solvent like tetrahydrofuran (THF) to yield the corresponding diaryl

methanol.

Oxidation: The resulting alcohol is then oxidized to the benzophenone derivative using a

suitable oxidizing agent, such as Oppenauer oxidation.
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Debenzylation: The benzyl protecting group is removed to afford the free phenol.

Nitration: The phenol is regioselectively nitrated at the 5-position.

Demethylation: Finally, the methyl ether at the 3-position is cleaved to yield Tolcapone.[11]

A one-pot process for the preparation of Tolcapone has also been described, starting from 1,2-

dimethoxybenzene and p-methyl benzoyl chloride.[10]

Experimental Protocol: 3-O-Methylation of Tolcapone
The synthesis of 3-O-Methyltolcapone is achieved by the selective methylation of the 3-

hydroxyl group of Tolcapone.

Reaction Setup: Tolcapone is dissolved in a suitable polar aprotic solvent, such as

dimethylformamide (DMF) or acetone.

Base Addition: A mild base, such as potassium carbonate (K₂CO₃), is added to the solution

to deprotonate the more acidic 3-hydroxyl group.

Methylating Agent: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate

((CH₃)₂SO₄), is added dropwise to the reaction mixture.

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer

chromatography (TLC) until completion.

Workup and Purification: Upon completion, the reaction mixture is quenched with water and

extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried,

and concentrated under reduced pressure. The crude product is purified by column

chromatography on silica gel to afford pure 3-O-Methyltolcapone.

Metabolic Pathway of Tolcapone
3-O-Methyltolcapone is a major metabolite of Tolcapone, formed through the action of the

enzyme Catechol-O-methyltransferase (COMT).[1][12] This metabolic conversion is a key

aspect of Tolcapone's pharmacology.
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Caption: Metabolic conversion of Tolcapone to 3-O-Methyltolcapone by COMT.

Mechanism of Transthyretin (TTR) Stabilization
Recent studies have identified 3-O-Methyltolcapone as a potent stabilizer of the transthyretin

(TTR) tetramer.[4][6][7] TTR is a transport protein, and its dissociation into monomers can lead

to the formation of amyloid fibrils, causing transthyretin amyloidosis. 3-O-Methyltolcapone
binds to the thyroxine-binding sites of TTR, stabilizing the native tetrameric structure and

preventing its dissociation.[6][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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